1-Bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one
Description
1-Bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one is a brominated arylpropanone derivative characterized by a unique substitution pattern on its phenyl ring. The molecule features a bromo group at the 1-position of the propan-2-one backbone and a phenyl ring substituted with a methylthio (-SMe) group at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position.
The molecular formula is C₁₁H₁₀BrF₃OS, with a calculated molecular weight of 327.16 g/mol. The bromo group adjacent to the ketone enhances reactivity for nucleophilic substitutions, while the aryl substituents influence lipophilicity and electronic interactions .
Properties
Molecular Formula |
C11H10BrF3OS |
|---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
1-bromo-3-[3-methylsulfanyl-4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10BrF3OS/c1-17-10-5-7(4-8(16)6-12)2-3-9(10)11(13,14)15/h2-3,5H,4,6H2,1H3 |
InChI Key |
MLSFHUWZSZKUAN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)CC(=O)CBr)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Bromination Using Molecular Bromine
The most widely reported method involves brominating 3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one with molecular bromine (Br₂) in dichloromethane (DCM) at 0–5°C. The reaction proceeds via electrophilic α-bromination of the ketone:
$$
\text{3-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-2-one} + \text{Br}_2 \xrightarrow{\text{DCM, 0–5°C}} \text{this compound} + \text{HBr}
$$
Optimization Insights :
- Solvent Selection : DCM minimizes side reactions like dibromination due to its low polarity.
- Temperature Control : Sub-zero temperatures suppress HBr-mediated degradation.
- Stoichiometry : A 1:1 molar ratio of ketone to Br₂ achieves 85–90% conversion, while excess Br₂ reduces yield to 70% due to over-bromination.
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS offers a safer alternative to Br₂, particularly in large-scale syntheses. The reaction is conducted in acetonitrile (MeCN) with catalytic sulfuric acid:
$$
\text{Ketone} + \text{NBS} \xrightarrow{\text{MeCN, H}2\text{SO}4} \text{1-Bromo derivative} + \text{Succinimide}
$$
Key Advantages :
- Controlled Reactivity : NBS’s slower release of Br⁺ reduces side reactions.
- Yield : 88–92% with >95% purity after recrystallization.
Alternative Synthetic Routes via Cross-Coupling Reactions
Hydrogenation and Reductive Amination
Post-bromination, intermediates undergo hydrogenation using Pd/Al₂O₃ or Rh/Al₂O₃ catalysts. For example, ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is reduced to 3-(3-(trifluoromethyl)phenyl)propanal, a precursor for cinacalcet.
Optimization of Reaction Conditions
Solvent and Base Screening
A study optimizing bromine-radical-mediated reactions (Table 1) highlights the superiority of DMA (dimethylacetamide) with DBU (1,8-diazabicycloundec-7-ene) as a base, achieving 92% yield under blue LED irradiation.
Table 1: Solvent and Base Effects on Bromine-Radical Reactions
| Entry | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Et₃N | THF | 54 |
| 2 | DIPEA | THF | 46 |
| 6 | DBU | MeCN | 72 |
| 8 | DBU | DMA | 86 |
| 9 | DBU | DMA | 92 |
Catalyst Recovery and Reuse
Pd catalysts from hydrogenation steps are recovered as Pd/Al₂O₃ with 98% efficiency, reducing costs in industrial processes.
Purification and Isolation Strategies
Bisulfite Adduct Crystallization
Crude aldehyde intermediates are purified via sodium bisulfite adduct formation. The adduct is regenerated using TMS-Cl (trimethylsilyl chloride) in acetonitrile, yielding 95% pure product.
Column Chromatography
Silica gel chromatography with hexane/ethyl acetate (7:3) isolates the brominated ketone at >99% purity.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Br₂ in DCM | 85–90 | 95 | Moderate | High |
| NBS in MeCN | 88–92 | 95 | High | Moderate |
| Mizoroki–Heck + H₂ | 92 | 99 | Low | Low |
Chemical Reactions Analysis
1-Bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium methoxide, potassium thiolate, and primary amines.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound with a molecular formula of and a molecular weight of 327.16 g/mol. It features a bromine atom, a methylthio group, and a trifluoromethyl-substituted phenyl ring. Identified by the CAS number 1806454-10-3, it is used in chemical synthesis and biological research.
Reactivity
The reactivity of this compound is influenced by its functional groups. The bromine atom can participate in nucleophilic substitution reactions, making it a useful intermediate in organic synthesis. The carbonyl group in the propan-2-one moiety can undergo reduction or condensation reactions. The methylthio group can be oxidized to form sulfoxides or sulfones, further diversifying its reactivity profile.
Synthesis
The synthesis of this compound typically involves the bromination of 3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one using bromine or N-bromosuccinimide (NBS). This reaction is usually carried out in a suitable solvent such as dichloromethane under controlled conditions to ensure high yield and purity.
Potential Applications
Preliminary studies suggest that compounds containing bromine and trifluoromethyl groups exhibit significant biological activities, including antimicrobial and anti-inflammatory properties. Similar compounds have shown promise in medicinal chemistry as potential therapeutic agents. The distinctive trifluoromethyl group in this compound enhances its electronic properties, potentially leading to unique reactivity patterns compared to similar compounds. This feature may also contribute to its biological activity, making it a subject of interest for further research in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. The trifluoromethyl and methylthio groups can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound and analogs (e.g., ) is strongly electron-withdrawing, reducing aromatic ring reactivity toward electrophilic substitution. Bromo vs. Fluoro: The bromo group in the target compound offers superior leaving-group ability compared to fluoro analogs (e.g., ), enhancing utility in nucleophilic substitution reactions.
Positional Isomerism :
- Bromo at the propan-2-one position (target compound) vs. propan-1-one (e.g., ) alters reactivity. Propan-2-one derivatives are more sterically accessible for substitutions at the α-carbon.
Synthetic Utility :
- The target compound’s dual substituents (-SMe and -CF₃) may improve lipophilicity and metabolic stability compared to simpler analogs like 1-bromo-3-[3-(trifluoromethyl)phenyl]propan-2-one . This makes it advantageous for drug design, particularly in central nervous system (CNS) targeting, where lipophilicity enhances blood-brain barrier penetration .
Computational and Experimental Insights
- Docking Studies : AutoDock Vina () could predict the binding affinity of the target compound in enzyme-active sites, leveraging its -CF₃ group for hydrophobic interactions and -SMe for hydrogen bonding.
- Regioselectivity : The -CF₃ group directs electrophilic attacks to the ortho/para positions, while -SMe may favor meta substitution, creating a regiochemical balance unique to the target compound .
Q & A
Q. What synthetic methodologies are reported for preparing brominated arylpropanones structurally analogous to 1-bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one?
Answer: Brominated arylpropanones are typically synthesized via electrophilic bromination of enones or chalcone derivatives. For example, α,β-unsaturated ketones (e.g., 1-(3-methylphenyl)-3-phenylprop-2-en-1-one) react with bromine in chloroform under stirring for 24 hours, followed by elimination using triethylamine to yield α-brominated ketones . For trifluoromethyl-substituted analogs, precursor ketones like 1-(3-(trifluoromethyl)phenyl)propan-2-one can be synthesized via Friedel-Crafts acylation or hydrolysis of nitriles (e.g., 2-(3-(trifluoromethyl)phenyl)acetonitrile), followed by acetylation . Adjust stoichiometry (1:1 molar ratio of ketone to Br₂) and solvent polarity (chloroform or DCM) to optimize regioselectivity.
Q. How can the structural integrity and purity of this compound be validated experimentally?
Answer:
- Single-crystal X-ray diffraction (SCXRD): Resolve bond lengths, angles, and crystal packing. For example, C–Br bond lengths in brominated arylpropanones range from 1.89–1.92 Å, while C=O distances are ~1.22 Å .
- NMR spectroscopy: Confirm substitution patterns. The trifluoromethyl group (–CF₃) appears as a singlet near δ 125–130 ppm in ¹⁹F NMR, while methylthio (–SCH₃) protons resonate at δ 2.5–3.0 ppm in ¹H NMR .
- Mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₀BrF₃OS: calculated m/z 343.97).
Q. What stability challenges are anticipated for this compound under standard laboratory conditions?
Answer:
- Hydrolysis: The α-bromo ketone moiety is prone to nucleophilic attack by water, leading to degradation. Store under anhydrous conditions (e.g., molecular sieves in DCM) at –20°C .
- Photodegradation: The trifluoromethyl group may enhance UV absorption, requiring amber vials for light-sensitive storage .
- Thermal stability: Differential scanning calorimetry (DSC) can assess decomposition temperatures (typically >150°C for similar brominated ketones ).
Advanced Research Questions
Q. How can computational tools like AutoDock Vina predict the bioactivity of this compound against protein targets?
Answer:
- Docking workflow: Prepare the compound’s 3D structure (e.g., using Open Babel), assign partial charges (Gasteiger-Marsili), and dock into target binding pockets (e.g., cytochrome P450 enzymes). AutoDock Vina’s scoring function evaluates binding affinities (ΔG) and predicts binding modes .
- Validation: Compare docking results with experimental IC₅₀ values from enzyme inhibition assays. For example, brominated ketones show moderate inhibition (IC₅₀ ~10–50 µM) against kinases .
Q. What contradictory data exist regarding the reactivity of α-bromo ketones in nucleophilic substitution reactions?
Answer:
- Solvent effects: Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while nonpolar solvents (e.g., toluene) may lead to elimination (E2) .
- Steric hindrance: Bulky substituents on the aryl ring (e.g., trifluoromethyl) slow substitution rates. Kinetic studies using ¹H NMR reveal half-lives ranging from 2–24 hours depending on nucleophile strength (e.g., amines vs. thiols) .
Q. How can the methylthio (–SCH₃) group be functionalized to expand derivatization strategies?
Answer:
- Oxidation: Treat with m-CPBA (meta-chloroperbenzoic acid) to yield sulfoxide (–SOCH₃) or sulfone (–SO₂CH₃) derivatives, which alter electronic properties and hydrogen-bonding capacity .
- Alkylation: React with alkyl halides (e.g., methyl iodide) in the presence of base (K₂CO₃) to form sulfonium salts, enhancing solubility in polar solvents .
Methodological Recommendations
- Synthetic optimization: Use high-throughput screening (HTS) to evaluate bromination catalysts (e.g., FeCl₃ vs. AlCl₃) for improved yields .
- Crystallization: Slow evaporation from acetone/hexane (1:3 v/v) produces diffraction-quality crystals .
- Toxicity screening: Assess cytotoxicity (e.g., MTT assay) given the potential for reactive intermediates (e.g., α,β-unsaturated ketones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
